2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide
CAS No.:
Cat. No.: VC16288547
Molecular Formula: C20H25NO4S2
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO4S2 |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | 2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C20H25NO4S2/c1-14-6-4-8-19(15(14)2)25-16(3)20(22)21(12-18-7-5-10-26-18)17-9-11-27(23,24)13-17/h4-8,10,16-17H,9,11-13H2,1-3H3 |
| Standard InChI Key | OMLYKVAXWAKXKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a propanamide backbone (CH3CH2CONH-) with three critical substituents:
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2-(2,3-Dimethylphenoxy) group: A phenyl ring substituted with methyl groups at the 2- and 3-positions, linked via an ether bond to the propanamide’s α-carbon.
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N-(1,1-Dioxidotetrahydrothiophen-3-yl): A saturated tetrahydrothiophene ring sulfonated at the 1- and 1'-positions, attached to the amide nitrogen.
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N-(Thiophen-2-ylmethyl): A thiophene ring connected via a methylene group to the same amide nitrogen.
This trifunctional design combines aromatic, heterocyclic, and sulfone motifs, which collectively influence its physicochemical behavior .
Computed Physicochemical Properties
Predicted properties using QSAR models and analog comparisons include:
The moderate LogP value suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration .
Synthetic Pathways and Challenges
Theoretical Synthesis Route
While no published synthesis exists for this compound, a plausible route involves:
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Core Formation: Coupling 2-(2,3-dimethylphenoxy)propanoic acid with a diamine precursor containing the tetrahydrothiophene sulfone and thiophenmethyl groups.
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Sulfonation: Oxidation of tetrahydrothiophene to its 1,1-dioxide derivative using hydrogen peroxide or oxone.
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Amide Bond Formation: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acid and amine components .
Key challenges include steric hindrance from the bulky N-substituents and ensuring regioselectivity during sulfonation.
Comparative Analysis with Analogous Compounds
Compounds like 2-(2,3-dimethylphenoxy)-N-phenylpropanamide (CAS 65316-52-1) share the phenoxy-propanamide core but lack the sulfone and thiophene groups . The addition of these moieties in the target compound likely enhances metabolic stability and target binding affinity.
Applications in Materials Science
The compound’s conjugated π-system (phenoxy and thiophene groups) and sulfone’s electron-withdrawing effects suggest utility in:
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Organic Semiconductors: As a dopant for hole-transport layers in OLEDs.
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Polymer Additives: Enhancing thermal stability in sulfone-containing polymers.
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